4'-ヒドロキシフェンプロクマロン

説明

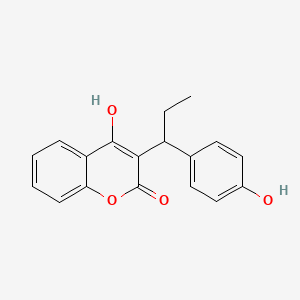

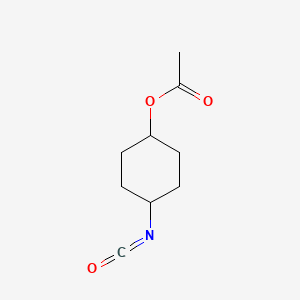

4’-Hydroxyphenprocoumon is a derivative of phenprocoumon, which belongs to the group of vitamin K antagonists. These compounds are widely used as anticoagulants for the prevention and treatment of arterial and venous thromboembolic disorders . 4’-Hydroxyphenprocoumon is one of the hydroxylated metabolites of phenprocoumon, which is formed during its metabolism in the human body .

科学的研究の応用

4’-Hydroxyphenprocoumon has several scientific research applications, including:

作用機序

Target of Action

4’-Hydroxyphenprocoumon is a derivative of phenprocoumon , which belongs to the group of vitamin K antagonists (VKAs) . The primary targets of VKAs are the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) and the Cytochrome P450 (CYP) 2C9 enzyme .

Mode of Action

4’-Hydroxyphenprocoumon, like other VKAs, antagonizes the recycling of vitamin K in the liver . This action inhibits the activation of vitamin K-dependent clotting factors, thereby exerting an anticoagulant effect .

Biochemical Pathways

The compound is metabolized into several monohydroxylated metabolites, including 4’-, 6-, and 7-hydroxyphenprocoumon . Two other monohydroxylated metabolites (M1 and M2) were also detected . These metabolites are formed highly stereoselectively, without dependence on CYP2C9 genotype .

Pharmacokinetics

4’-Hydroxyphenprocoumon is partially metabolized by the polymorphic CYP2C9 enzyme . Its pharmacokinetics are substantially less dependent on cyp2c9 activity or genotype than for other cyp2c9-metabolised vkas . Plasma and urine concentrations of 4’-, 6- and 7-hydroxyphenprocoumon were significantly lower in homozygous carriers of the CYP2C9*2 and 3 variants than in CYP2C91/*1 carriers .

Result of Action

The action of 4’-Hydroxyphenprocoumon results in the inhibition of the activation of vitamin K-dependent clotting factors . This leads to an anticoagulant effect, which is used for the prevention and treatment of arterial and venous thromboembolic disorders .

Action Environment

Environmental factors such as genetic polymorphisms can influence the action, efficacy, and stability of 4’-Hydroxyphenprocoumon . For instance, individuals with certain polymorphisms in the CYP2C9 and VKORC1 genes may experience severe overanticoagulation . These polymorphisms explain less than half of the interindividual variability in the dose response to oral anticoagulants .

生化学分析

Biochemical Properties

4’-Hydroxyphenprocoumon is a monohydroxylated metabolite of phenprocoumon . It interacts with the polymorphic CYP2C9 enzyme during its metabolism . The role of CYP2C9 in 4’-hydroxyphenprocoumon formation is minor .

Cellular Effects

As a metabolite of phenprocoumon, it may influence cell function by interfering with the coagulation cascade, similar to other VKAs .

Molecular Mechanism

4’-Hydroxyphenprocoumon is formed through the hydroxylation of phenprocoumon . This process is stereoselective, with a preponderance of the respective ® enantiomers .

Temporal Effects in Laboratory Settings

It has been observed that the ratio of enantiomeric metabolites changes over time .

Metabolic Pathways

4’-Hydroxyphenprocoumon is involved in the metabolic pathway of phenprocoumon, which is metabolized to hydroxylated metabolites and their glucuronides . It is eliminated in equal proportions as the glucuronidated and free forms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxyphenprocoumon typically involves the hydroxylation of phenprocoumon. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 4’-Hydroxyphenprocoumon may involve the use of biocatalysts or specific enzymes that facilitate the hydroxylation process. This method is preferred due to its efficiency and selectivity in producing the desired hydroxylated product .

化学反応の分析

Types of Reactions: 4’-Hydroxyphenprocoumon undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it back to phenprocoumon or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of phenprocoumon .

類似化合物との比較

Warfarin: Another vitamin K antagonist used as an anticoagulant.

Acenocoumarol: Similar to phenprocoumon, used for anticoagulation therapy.

Phenprocoumon: The parent compound of 4’-Hydroxyphenprocoumon.

Uniqueness: 4’-Hydroxyphenprocoumon is unique due to its specific hydroxylation at the 4’ position, which influences its pharmacokinetic and pharmacodynamic properties. This hydroxylation can affect its metabolism, efficacy, and safety profile compared to other similar compounds .

特性

IUPAC Name |

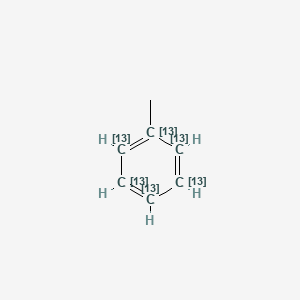

4-hydroxy-3-[1-(4-hydroxyphenyl)propyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNYHQZRGWFLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971169 | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55789-09-8 | |

| Record name | 4'-Hydroxyphenprocoumon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055789098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of synthesizing deuterium-labeled metabolites like 4'-hydroxyphenprocoumon?

A1: Synthesizing deuterium-labeled metabolites, including 4'-hydroxyphenprocoumon, is crucial for various research applications. These labeled compounds can be used as internal standards in mass spectrometry to accurately quantify the concentration of the metabolites in biological samples []. This is particularly important in drug metabolism studies to understand how the body processes medications like phenprocoumon.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

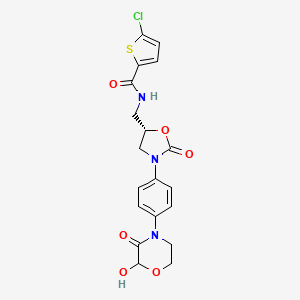

![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)

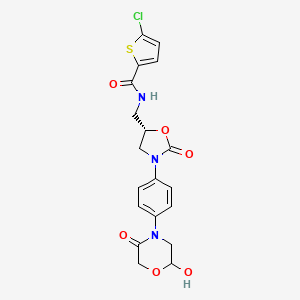

![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde](/img/structure/B565899.png)